molecular formula C16H11FN2O4 B2664868 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one CAS No. 294853-55-7

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B2664868
CAS No.: 294853-55-7
M. Wt: 314.272
InChI Key: HVGHXDFPRNYDCQ-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a nitro group at position 3 and a 3-fluorobenzylamino substituent at position 4 of the coumarin scaffold. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fluorine atom in the benzyl group improves lipophilicity and metabolic stability, which may influence pharmacokinetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c17-11-5-3-4-10(8-11)9-18-14-12-6-1-2-7-13(12)23-16(20)15(14)19(21)22/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGHXDFPRNYDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-nitro-2H-chromen-2-one.

    Nitration: The chromen-2-one core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Fluorobenzylation: The nitrated chromen-2-one is then reacted with 3-fluorobenzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles.

Scientific Research Applications

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorobenzylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound is compared to analogs with modifications at positions 3 and 4 of the coumarin core:

Compound Name Position 3 Substituent Position 4 Substituent Key Features
4-[(3-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one -NO₂ 3-Fluorobenzylamino Enhanced lipophilicity (fluorine), strong electron-withdrawing nitro group.
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one -[(4-Methylbenzyl)iminomethyl] 4-Methylbenzylamino Bulky methyl groups; imine linkage may reduce solubility.
3-(3-Nitrobenzyl)-4H-chromen-4-one 3-Nitrobenzyl None (C=O at position 4) Homoisoflavonoid backbone; nitro group enhances π-π stacking interactions.
3-Nitro-4-{4-[(3-nitro-benzylidene)-amino]-phenylamino}-chromen-2-one -NO₂ 4-[(3-Nitrobenzylidene)amino]phenyl Conjugated Schiff base; dual nitro groups increase electrophilicity.

Physicochemical Properties

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Features (δ, ppm)
This compound Not reported Predicted: ~1685 (C=O), ~1530 (NO₂ asym), ~1350 (NO₂ sym) Expected: 8.5–8.3 (Ar-H), 4.2 (NH)
3-(3-Nitrobenzyl)-4H-chromen-4-one 129–130 1687 (C=O), 1520 (NO₂ asym), 1347 (NO₂ sym) 8.5 (s, N=C-H), 7.4–8.3 (Ar-H)
4c (Schiff base analog) 225–227 1687 (C=O), 1552 (C=N), 1347 (NO₂) 8.5 (N=C-H), 7.1–8.3 (Ar-H), 4.2 (NH)
  • Crystallographic Data :
    • The 4-methylbenzyl analog crystallizes in a triclinic system (space group P1) with weak C–H···O hydrogen bonds .
    • 3-(3-Nitrobenzyl)-4H-chromen-4-one exhibits a dihedral angle of 77.83° between the coumarin and nitrobenzyl rings, reducing conjugation .

Biological Activity

The compound 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one , also known as EVT-2801942, is a synthetic organic molecule that belongs to the chromen-2-one class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including a fluorobenzylamino group and a nitro group, suggest that it may exhibit significant pharmacological properties, including anticancer effects.

Basic Information

  • Molecular Formula : C16H11FN2O4
  • Molecular Weight : 314.272 g/mol
  • CAS Number : 294853-55-7

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Material Preparation : Synthesis begins with 3-nitro-2H-chromen-2-one.
  • Nitration : The chromen-2-one core is nitrated using concentrated nitric and sulfuric acids.
  • Fluorobenzylation : The nitrated compound is reacted with 3-fluorobenzylamine in the presence of a base (e.g., sodium hydride) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Cytotoxic Effects : The nitro group can undergo bioreduction, generating reactive intermediates that may induce cytotoxicity in cancer cells.
  • Enzyme Modulation : The fluorobenzylamino group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity.

Anticancer Activity

Preliminary studies indicate promising anticancer properties against various cell lines. For instance, research has shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against breast and colon cancer cell lines.

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
HCT116 (Colon)15.0
A549 (Lung)18.5

Comparative Analysis

When compared to other chromen-2-one derivatives, such as:

  • 4-[(3-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one
  • 4-[(3-methylbenzyl)amino]-3-nitro-2H-chromen-2-one

The presence of the fluorine atom in this compound appears to enhance its biological activity and stability.

Study on Cytotoxicity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with mechanisms involving apoptosis and cell cycle arrest. The study utilized flow cytometry and Annexin V staining to evaluate apoptosis levels.

In Vivo Studies

In vivo studies utilizing mouse xenograft models have shown that treatment with this compound significantly reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated coumarin precursor. For example, reacting 4-chloro-3-nitrocoumarin with 3-fluorobenzylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaHCO₃) at 60–80°C for 1–2 hours. Reaction progress is monitored via TLC, and the product is isolated by precipitation in cold water, followed by recrystallization from ethanol . Alternative green chemistry approaches may employ biogenic ZnO nanoparticles as catalysts in aqueous media to improve yield and reduce waste .

Q. How can spectroscopic techniques (NMR, IR, HR-MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and confirm the 3-fluorobenzylamino moiety via coupling patterns (e.g., meta-fluorine splitting). The nitro group deshields adjacent protons, shifting their signals upfield .
  • IR : Key peaks include N-H stretching (~3260 cm⁻¹), C=O (1745 cm⁻¹), and asymmetric/symmetric NO₂ vibrations (1543, 1339 cm⁻¹) .
  • HR-MS : Exact mass analysis (e.g., [M+H]⁺) confirms the molecular formula (C₁₆H₁₂FN₃O₄) with a mass error < 5 ppm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Coumarin derivatives are often screened for antimicrobial (broth microdilution against Gram+/Gram– bacteria) and anticancer (MTT assay on cancer cell lines) activities. For example, assess IC₅₀ values against HeLa or MCF-7 cells, using 5-fluorouracil as a positive control . Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Use SHELXL for refinement: input *.hkl files, define space groups (e.g., monoclinic P2₁/c), and refine anisotropic displacement parameters. Weak N-H···Cl or π-π stacking interactions in the crystal lattice can explain unexpected NMR/IR features. For example, hydrogen bonding may alter nitro group vibrations in IR .

Q. What computational methods predict structure-activity relationships (SAR) for nitro-coumarin derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinase or topoisomerase II). Parameterize the nitro group’s electron-withdrawing effects and fluorine’s hydrophobic contributions.
  • QSAR : Train models using descriptors like LogP, molar refractivity, and electrostatic potential maps. Validate with experimental IC₅₀ data from analogous compounds (e.g., 3-nitro-2H-chromen-2-ones with varied substituents) .

Q. How can fluorescence spectroscopy be leveraged to study this compound’s metal-ion sensing potential?

  • Methodological Answer : Coumarins exhibit fluorescence due to their conjugated π-system. Test fluorescence quenching/enhancement in acetonitrile-water (9:1 v/v) with Pr³⁺, Fe³⁺, or Cu²⁺ ions. Use a Job plot to determine stoichiometry (e.g., 1:1 binding) and calculate association constants (Ka) via Benesi-Hildebrand analysis. Compare with known probes like (E)-2-(1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide .

Q. How to optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer :
  • DoE Approach : Vary temperature (50–100°C), solvent (DMF vs. DMSO), and base (NaHCO₃ vs. K₂CO₃) using a factorial design. Monitor byproduct formation via LC-MS.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for nitro reduction side reactions. Biogenic ZnO nanoparticles reduce unwanted hydrolysis by stabilizing intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments. For example, HMBC correlations between the 3-fluorobenzyl NH and C=O confirm the amino linkage.
  • DFT Calculations : Compute chemical shifts with Gaussian09 (B3LYP/6-311+G(d,p)) and compare with experimental data. Solvent effects (DMSO-d₆) are modeled via the PCM method .

Q. Why might X-ray diffraction data suggest a different molecular geometry than computational models?

  • Methodological Answer : Crystal packing forces (e.g., C-H···F interactions) can distort bond angles. Compare gas-phase DFT-optimized geometry with SCXRD data. For example, the nitro group’s dihedral angle may differ by 5–10° due to lattice strain .

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